molecular formula C21H22Cl2N4O2 B1684335 Ulixertinib CAS No. 869886-67-9

Ulixertinib

Número de catálogo: B1684335
Número CAS: 869886-67-9
Peso molecular: 433.3 g/mol
Clave InChI: KSERXGMCDHOLSS-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de ulixertinib involucra múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal, seguida de modificaciones del grupo funcional para lograr la potencia y la selectividad deseadas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción son propiedad y no se divulgan públicamente.

Métodos de producción industrial

La producción industrial de this compound normalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para cumplir con los estándares reglamentarios para la producción farmacéutica.

Análisis De Reacciones Químicas

Tipos de reacciones

Ulixertinib experimenta varias reacciones químicas, que incluyen:

    Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad.

    Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula de this compound, afectando su potencia y selectividad.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

    Sustitución: Se pueden utilizar varios nucleófilos y electrófilos para reacciones de sustitución, dependiendo de la modificación deseada.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden estudiarse más a fondo por su actividad biológica.

Aplicaciones Científicas De Investigación

Ulixertinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos similares

    SCH772984: Otro inhibidor de ERK1/2 con un mecanismo de acción similar.

    Ravoxertinib: Un inhibidor de ERK1/2 con potencia y selectividad comparables.

    LY3214996: Un inhibidor selectivo de ERK1/2 utilizado en ensayos clínicos para varios tipos de cáncer.

    VX-11e: Un inhibidor de ERK1/2 con propiedades de unión distintas.

Singularidad de ulixertinib

This compound destaca por su alta potencia y selectividad para ERK1/2, así como por su mecanismo de inhibición reversible y competitivo de ATP. Ha mostrado resultados prometedores en estudios preclínicos y clínicos, particularmente en tumores con mutaciones en la vía MAPK .

Actividad Biológica

Ulixertinib, a first-in-class ERK1/2 inhibitor (also known as BVD-523), has emerged as a promising therapeutic agent targeting the mitogen-activated protein kinase (MAPK) pathway, particularly in cancers driven by RAS and BRAF mutations. This article delves into the biological activity of this compound, summarizing its mechanisms of action, preclinical studies, clinical trials, and case studies that highlight its potential in treating various malignancies.

This compound selectively inhibits ERK1 and ERK2, the terminal kinases in the MAPK signaling pathway. By blocking these kinases, this compound effectively disrupts downstream signaling that promotes cell proliferation and survival in cancer cells. This inhibition is particularly relevant for tumors with mutations in the RAS-MAPK pathway, which are prevalent in several cancer types, including melanoma, neuroblastoma, and pancreatic adenocarcinoma .

Preclinical Studies

Preclinical studies have demonstrated this compound's efficacy across various cancer models. Notably:

  • Pediatric Low-Grade Glioma (pLGG) : In models of pLGG, this compound showed significant inhibition of MAPK pathway activity and reduced cell viability at clinically achievable concentrations (IC50 ~62.7 nM). Combination therapies with MEK inhibitors or BH3-mimetics resulted in synergistic antiproliferative effects .
  • Neuroblastoma : this compound significantly inhibited cell proliferation and colony formation in neuroblastoma cell lines. Transcriptomic analysis indicated extensive inhibition of oncogenic pathways such as EGFR, VEGF, WNT, and MAPK. Additionally, this compound enhanced the sensitivity of neuroblastoma cells to doxorubicin .
  • Melanoma : A case study reported an extraordinary response in a patient with stage III BRAF D594G-mutant melanoma treated with this compound. The treatment rendered the disease resectable after demonstrating significant tumor reduction .

Clinical Trials

This compound has been evaluated in several clinical trials:

  • Phase I Trials : Initial trials established a recommended phase II dose (RP2D) of 600 mg twice daily. These trials demonstrated an acceptable safety profile and early evidence of clinical activity in patients with advanced solid tumors harboring RAS or BRAF mutations .
  • Combination Therapies : A Phase Ib trial combined this compound with gemcitabine and nab-paclitaxel for untreated metastatic pancreatic adenocarcinoma. This study aimed to determine the RP2D while assessing safety and efficacy outcomes .

Efficacy Data

The following table summarizes key findings from various studies on this compound's biological activity:

Study Type Cancer Type Key Findings
PreclinicalPediatric Low-Grade GliomaSignificant reduction in tumor growth; enhanced survival in mouse models .
PreclinicalNeuroblastomaDose-dependent inhibition of cell proliferation; sensitization to doxorubicin .
Clinical TrialAdvanced Solid TumorsEstablished RP2D; early signs of clinical activity; manageable safety profile .
Case StudyMelanomaPatient achieved disease resection after treatment; remained disease-free at 1-year follow-up .

Propiedades

IUPAC Name

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERXGMCDHOLSS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025683
Record name N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869886-67-9
Record name Ulixertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulixertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13930
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ULIXERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 4-(5-chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid (1.93 g, 6.9 mmol, 1.0 equivalent) in DMF (5.0 mL) was added EDCI (1.45 g, 7.6 mmol, 1.1 equivalents), HOBt (0.94 g, 6.9 mmol, 1.0 equivalent) and (S)-3-chlorophenylglycynol (1.58 g, 7.6 mmol, 1.1 equivalents). Diisopropylethylamine (2.7 mL) was then added and the resulting mixture was stirred a room temperature overnight. The mixture was then poured into water and extracted with ethyl acetate. After drying over sodium sulfate, the solvent was removed and the crude was adsorbed on silica gel. Purification was effected by flash chromatography on silica, eluting with mixtures of hexanes/acetone (from 80:20 to 60:40) to afford the title compound as white solid (1.9 g, 64%). Rt(min) 4.981 s. FIA MS: 433.1 ES+; 431.2 ES−. 1HNMR (CD3OD) δ 1.31 (d, 6H), 3.85 (m, 3H), 5.15 (t, 1H), 7.01 (s, 1H), 7.25 (m, 3H), 7.4 (s, 1H), 7.45 (s, 1H), 7.7 (s, 1H), 7.95 (s, 1H).
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 g
Type
reactant
Reaction Step Two
Name
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ulixertinib
Reactant of Route 2
Reactant of Route 2
Ulixertinib
Reactant of Route 3
Reactant of Route 3
Ulixertinib
Reactant of Route 4
Reactant of Route 4
Ulixertinib
Reactant of Route 5
Reactant of Route 5
Ulixertinib
Reactant of Route 6
Ulixertinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.